4-Bromo-2-methoxyphenyl acetate
Description
4-Bromo-2-methoxyphenyl acetate is an aromatic ester derivative featuring a bromine atom at the para position and a methoxy group at the ortho position of the phenyl ring, with an acetate ester functional group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine substituent, while the methoxy and ester groups influence electronic and steric properties, directing further functionalization .
Though direct synthesis details are sparse in the provided evidence, analogous compounds like 3-bromo-4-methoxyphenyl acetate are synthesized via Fries rearrangement of aryl acetates followed by bromination . This compound likely follows a similar route, involving protection/deprotection strategies and regioselective bromination.
Properties
IUPAC Name |
(4-bromo-2-methoxyphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWECQSWKBEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxyphenyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-Bromo-2-methoxyphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include bromination of 2-methoxyphenol followed by acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The acetate group can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl acetates.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenyl alcohols and other reduced derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-2-methoxyphenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also used in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is used in the synthesis of drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxyphenyl acetate involves its interaction with specific molecular targets. For instance, in enzyme-catalyzed reactions, the compound acts as a substrate for esterases, leading to the hydrolysis of the ester bond. The bromine and methoxy groups influence the compound’s reactivity and binding affinity to target enzymes.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|---|
| 4-Bromo-2-methoxyphenyl acetate | Not explicitly provided | C₉H₉BrO₃ | Ester | Organic synthesis |
| 2-(4-Bromo-2-methoxyphenyl)acetic acid | 1026089-09-7 | C₉H₉BrO₃ | Carboxylic acid | Drug metabolite synthesis |
| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | Ketone | Industrial intermediate |
| tert-Butyl N-((4-Bromo-2-methoxyphenyl)methyl)carbamate | - | C₁₃H₁₈BrNO₃ | Carbamate | Ligand synthesis |
| Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate | 1131594-34-7 | C₁₁H₁₄BrNO₃ | Amino ester | Chiral building block |
Key Research Findings
- Reactivity : The bromine in this compound facilitates cross-coupling reactions, while the methoxy group directs electrophilic substitution to specific positions .
- Stability : Esters like this compound are more hydrolytically stable than their carboxylic acid counterparts but less stable than carbamates .
Biological Activity
4-Bromo-2-methoxyphenyl acetate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of a bromine atom and a methoxy group on the phenyl ring influences its reactivity and biological interactions. The compound typically appears as a white to yellow solid at room temperature.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism of action can be summarized as follows:
- Enzyme Interaction : The compound acts as a substrate for esterases, leading to the hydrolysis of the ester bond. This interaction is crucial for understanding its metabolic pathways and potential therapeutic effects.
- Halogen Bonding : The bromine atom may facilitate halogen bonding with biomolecules, which can influence their structure and function, potentially affecting cellular processes such as signaling pathways and gene expression.
- Biochemical Pathways : It may participate in biochemical pathways involving carbon–carbon bond formation, particularly through reactions like the Suzuki-Miyaura coupling.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antichlamydial Activity : In a study examining new compounds for their antichlamydial properties, certain derivatives were found to significantly reduce chlamydial inclusion numbers in infected cells. Although not directly tested, structural analogs may provide insights into the potential efficacy of this compound .
- Cellular Effects : Research on brominated compounds has shown that they can influence cell function by modulating signaling pathways and gene expression. This suggests that this compound could similarly affect cellular metabolism and growth.
- Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives have been utilized in the development of pharmaceuticals with diverse biological activities, including antiviral and anticancer effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
